molecular formula C12H21NO2 B13201043 tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Cat. No.: B13201043
M. Wt: 211.30 g/mol
InChI Key: YEPTYDQBOPXPII-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)spiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(aminomethyl)spiro[23]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
  • tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Uniqueness

tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amine and a carboxylate group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)12(8-13)6-11(7-12)4-5-11/h4-8,13H2,1-3H3

InChI Key

YEPTYDQBOPXPII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)CC2)CN

Origin of Product

United States

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